2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Brand Name: Vulcanchem
CAS No.: 1426298-15-8
VCID: VC3032884
InChI: InChI=1S/C13H15ClN2O4/c1-13(7-15,8-4-2-3-5-9(8)14)16-10(12(19)20)6-11(17)18/h2-6,16H,7,15H2,1H3,(H,17,18)(H,19,20)/b10-6-
SMILES: CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O
Molecular Formula: C13H15ClN2O4
Molecular Weight: 298.72 g/mol

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid

CAS No.: 1426298-15-8

Cat. No.: VC3032884

Molecular Formula: C13H15ClN2O4

Molecular Weight: 298.72 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid - 1426298-15-8

Specification

CAS No. 1426298-15-8
Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
IUPAC Name (Z)-2-[[1-amino-2-(2-chlorophenyl)propan-2-yl]amino]but-2-enedioic acid
Standard InChI InChI=1S/C13H15ClN2O4/c1-13(7-15,8-4-2-3-5-9(8)14)16-10(12(19)20)6-11(17)18/h2-6,16H,7,15H2,1H3,(H,17,18)(H,19,20)/b10-6-
Standard InChI Key YXAQPYJAJQUNSA-POHAHGRESA-N
Isomeric SMILES CC(CN)(C1=CC=CC=C1Cl)N/C(=C\C(=O)O)/C(=O)O
SMILES CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O
Canonical SMILES CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O

Introduction

PropertyValue
CAS Registry Number1426298-15-8
Molecular FormulaC₁₃H₁₅ClN₂O₄
Molecular Weight298.72 g/mol
SMILES NotationCC(CN)(NC(=CC(=O)O)C(=O)O)c1ccccc1Cl
Physical StateSolid (predicted)
ColorWhite to off-white (predicted)

This compound features several key structural elements: a chlorine-substituted phenyl ring, an amino group, and a fumaric acid moiety, which is a trans-butenedioic acid. The presence of these functional groups contributes to its chemical reactivity and potential biological properties .

Chemical Structure and Properties

Structural Analysis

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid contains several important functional groups that define its chemical behavior:

  • Fumaric acid moiety (trans-butenedioic acid) - contributes acidic properties and provides sites for conjugation reactions

  • Primary amino group - offers potential for nucleophilic reactions

  • Secondary amino group - serves as a linking unit between the fumaric acid and the substituted phenyl portion

  • 2-Chlorophenyl group - provides hydrophobicity and potential for π-π interactions

  • Quaternary carbon center - creates a rigid structural scaffold

The compound features an interesting combination of hydrophilic (carboxylic acids, amino groups) and hydrophobic (aromatic ring) domains, giving it potential amphiphilic properties.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:

PropertyPredicted Value
AppearanceCrystalline solid
SolubilitySlightly soluble in water; more soluble in polar organic solvents
Melting Point~180-210°C (decomposition)
pKa Values~3.5-4.5 (carboxylic acids), ~9.5-10.5 (amino groups)
LogP~1.8-2.3
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

The fumaric acid portion of the molecule contributes significant acidity, while the amine functionalities introduce basic sites. This combination of acidic and basic groups creates a zwitterionic character under certain pH conditions .

Synthesis and Preparation Methods

Related Synthetic Approaches

Similar amino acid derivatives have been synthesized using approaches that might be applicable to our target compound:

  • Schiff base formation followed by reduction to create amino linkages

  • Michael addition to unsaturated carboxylic acids

  • Peptide coupling methodologies followed by functional group transformations

The synthesis of related compounds often employs protecting group strategies to control the reactivity of the various functional groups during the synthetic sequence .

Structural FeatureRelated Drug ClassesPotential Activity
Fumaric acid moietyFumaric acid esters (e.g., dimethyl fumarate)Immunomodulatory, anti-inflammatory
2-Chlorophenyl groupVarious CNS-active compoundsReceptor interactions
Amino-substituted scaffoldsAmino acid derivativesEnzyme inhibition

Fumaric acid derivatives have been investigated for various therapeutic applications, including treatment of psoriasis, multiple sclerosis, and other inflammatory conditions. The presence of a 2-chlorophenyl group is common in compounds with affinity for various receptors in the central nervous system .

Analytical Methods and Characterization

Spectroscopic Characterization

Various spectroscopic techniques can be employed for the identification and characterization of 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key NMR signals:

  • ¹H NMR:

    • Carboxylic acid protons: δ 12-13 ppm (broad)

    • Olefinic proton: δ 6.5-7.0 ppm

    • Aromatic protons: δ 7.2-7.6 ppm

    • Amino protons: δ 1.8-2.5 ppm (broad)

    • Methyl protons: δ 1.3-1.5 ppm

  • ¹³C NMR:

    • Carboxylic carbon signals: δ 165-175 ppm

    • Olefinic carbons: δ 130-140 ppm

    • Aromatic carbons: δ 125-135 ppm

    • Quaternary carbon: δ 55-65 ppm

    • Methyl carbon: δ 20-25 ppm

Mass Spectrometry

Expected mass spectrometric features:

  • Molecular ion peak [M+H]⁺: m/z 299

  • Fragment ions may include loss of water (m/z 281), loss of carboxylic groups, and cleavage at the C-N bonds

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity analysis. Recommended conditions:

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV at 220 nm and 254 nm
Flow Rate1.0 mL/min
Temperature30°C

Structure-Activity Relationships

Key Structural Features and Their Significance

The unique combination of functional groups in 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid contributes to its potential biological activity profile:

  • Fumaric acid moiety:

    • Provides hydrogen bond acceptors and donors

    • Creates potential for interaction with metabolic enzymes

    • May confer anti-inflammatory properties

  • 2-Chlorophenyl substituent:

    • Increases lipophilicity

    • Creates potential for π-π stacking interactions with aromatic amino acid residues in proteins

    • The chlorine atom can form halogen bonds with protein targets

  • Amino functionalities:

    • Generate pH-dependent charge characteristics

    • Provide hydrogen bond donors

    • Create potential for ionic interactions

Comparison with Related Compounds

Several compounds with structural similarities have been investigated for various applications, particularly in medicinal chemistry and materials science:

Compound ClassStructural SimilarityKnown Activities
Amino acid derivatives with halogenated aromatic groupsSimilar core structureEnzyme inhibitors, receptor ligands
Fumaric acid derivativesContains fumaric acid moietyAnti-inflammatory, immunomodulatory
2-Chlorophenyl-containing compoundsContains 2-chlorophenyl groupCNS activity, antimicrobial properties

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